6-Methoxy-2-pyridylzinc bromide
Overview
Description
6-Methoxy-2-pyridylzinc bromide is an organozinc compound. It has an empirical formula of C6H6BrNOZn and a molecular weight of 253.41 . It is typically found as a 0.5 M solution in tetrahydrofuran (THF) .
Physical And Chemical Properties Analysis
6-Methoxy-2-pyridylzinc bromide is a 0.5 M solution in THF. It has a boiling point of 65 °C and a density of 0.99 g/mL at 25 °C .Scientific Research Applications
Cross-Coupling Reactions
6-Methoxy-2-pyridylzinc bromide serves as an excellent nucleophilic source for cross-coupling reactions. It readily reacts with various electrophiles (such as aryl halides or vinyl halides) in the presence of a suitable palladium catalyst. These reactions lead to the formation of C-C bonds, enabling the synthesis of complex organic molecules. Researchers often employ this reagent in Suzuki-Miyaura, Negishi, and Stille coupling reactions .
Heterocyclic Synthesis
The coupling of 6-Methoxy-2-pyridylzinc bromide with halo heterocyclic derivatives results in the formation of interesting materials. For instance, selective C-C bond formation occurs when reacting with compounds like 2-bromo-3-hexyl-5-iodothiophene and 2-bromo-5-chlorothiophene. These reactions are valuable for constructing heterocyclic scaffolds in drug discovery and materials science .
Safety and Hazards
properties
IUPAC Name |
bromozinc(1+);6-methoxy-2H-pyridin-2-ide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDIMTCPAWPVCZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=N1.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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